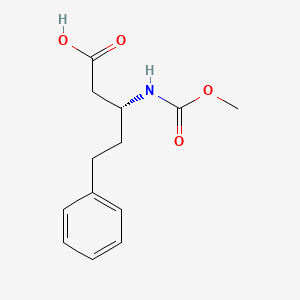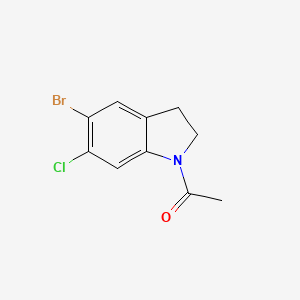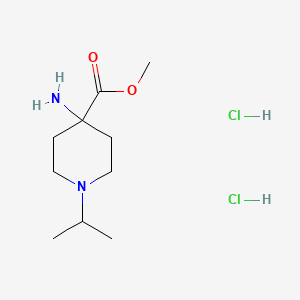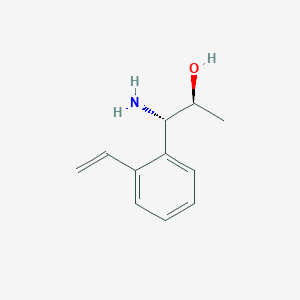![molecular formula C7H5ClOS B13033262 2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13033262.png)
2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one is a chemical compound with the molecular formula C7H3ClO2S and a molecular weight of 186.62 g/mol It is a derivative of cyclopenta[b]thiophene, characterized by the presence of a chlorine atom at the 2-position and a ketone group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one typically involves the chlorination of cyclopenta[b]thiophene derivatives. One common method includes the reaction of cyclopenta[b]thiophene with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of novel materials, including liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways . The exact molecular targets and pathways involved are still under investigation, but its structural features suggest potential interactions with nucleophilic sites in proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4H-cyclopenta[b]thiophen-6(5H)-one: Similar structure with a bromine atom instead of chlorine.
2-Chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine: Similar structure with an amine group instead of a ketone.
2-Chloro-5,6-dihydro-6-oxo-4H-cyclopenta[b]thiophene-4-ylidene: Similar structure with additional hydrogenation.
Uniqueness
2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its chlorine atom and ketone group provide versatile sites for further chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H5ClOS |
|---|---|
Molecular Weight |
172.63 g/mol |
IUPAC Name |
2-chloro-4,5-dihydrocyclopenta[b]thiophen-6-one |
InChI |
InChI=1S/C7H5ClOS/c8-6-3-4-1-2-5(9)7(4)10-6/h3H,1-2H2 |
InChI Key |
KKLFZWDLTAANCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2=C1C=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


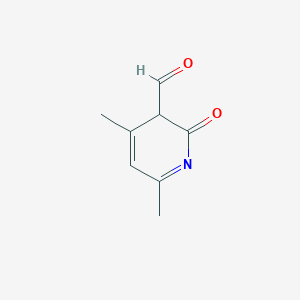
![Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate hcl](/img/structure/B13033189.png)
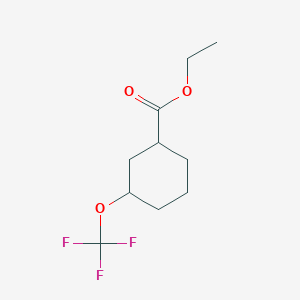
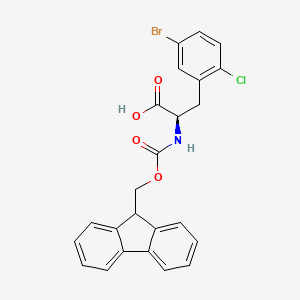
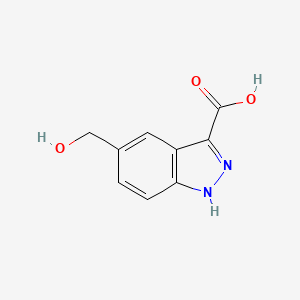
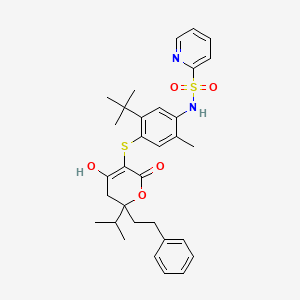

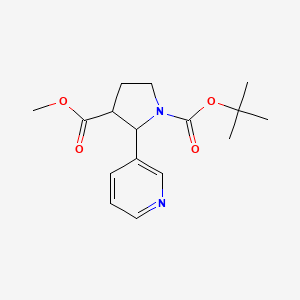
![(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13033234.png)

